
(R)-Ofloxacin
Übersicht
Beschreibung
D-Levofloxacin: ist ein synthetisches Fluorchinolon-Antibiotikum. Es ist das Levo-Isomer von Ofloxacin und bekannt für seine breite antibakterielle Aktivität. Diese Verbindung hemmt die Supercoiling-Aktivität der bakteriellen DNA-Gyrase und stoppt so die DNA-Replikation .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: : Die Herstellung von D-Levofloxacin beinhaltet die Verwendung von Tetrafluorbenzoesäure als Ausgangsmaterial. Der Prozess umfasst das Hinzufügen eines Lösungsmittels zu rohem Ethyl-2-(2,3,4,5-Tetrafluorbenzoyl)-3-(1-Hydroxymethylethamino)acrylat, gefolgt von der Zugabe von gefrorenem L-Aminopropanol oder DL-Aminopropanol. Das Reaktionsgemisch wird unter Rühren bei 50-90 °C gehalten. Nach der Cyclisierung wird N-Methylpiperazin hinzugefügt und das Gemisch auf 120-130 °C erhitzt. Die Reaktionslösung wird dann in Wasser gegossen, gerührt, gekühlt und filtriert. Das Filtrat wird mit einer basischen Lösung auf pH 7,0 eingestellt und mit einem Extraktionsreagenz extrahiert .
Industrielle Produktionsmethoden: : Die industrielle Produktion von D-Levofloxacin beinhaltet eine asymmetrische Synthesemethode, die eine Massenproduktion ermöglicht. Diese Methode senkt die Produktionskosten und stellt die effiziente Produktion der Verbindung sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen: : D-Levofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von D-Levofloxacin, die unterschiedliche pharmakologische Eigenschaften haben können .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Levofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.
Major Products: : The major products formed from these reactions include various derivatives of D-Levofloxacin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
(R)-Ofloxacin is primarily recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Clinical Indications
This compound is indicated for the treatment of several bacterial infections, including:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Cervical gonorrhea
The efficacy of this compound in treating these infections has been well-documented in clinical studies, demonstrating its effectiveness compared to other antibiotics in the fluoroquinolone class .
Neuropathological Research
Recent studies have explored the potential of this compound in treating neuropathological diseases. Research indicates that when attached to a suitable drug delivery system, this compound may disrupt actin aggregates, which are implicated in various neurodegenerative conditions.
Liposomal Formulations
Liposomal formulations of this compound have shown enhanced antibacterial activity compared to the free drug. These formulations improve the drug's bioavailability and intracellular concentration, leading to lower minimum inhibitory concentrations against various bacterial strains.
Study Findings
A study demonstrated that liposome-encapsulated this compound exhibited at least twofold lower minimum inhibitory concentrations than its free counterpart against strains such as Escherichia coli and Staphylococcus aureus, highlighting the advantages of this delivery method .
Pharmacokinetic Studies
The deuterated form, this compound-d3, serves as an internal standard in mass spectrometry for pharmacokinetic studies. This isotopically labeled compound allows researchers to trace the metabolic pathways and interactions of this compound within biological systems.
Research Applications
- Investigating drug interactions and metabolic pathways.
- Assessing the pharmacokinetics of this compound in various biological contexts.
- Understanding oxidative stress responses induced by this compound .
Environmental and Adsorption Studies
This compound has also been studied for its adsorption characteristics in environmental contexts, particularly concerning wastewater treatment from pharmaceutical industries. Activated carbon derived from cassava stems has been investigated as an adsorbent for removing this compound from wastewater.
Kinetic Studies
Research indicates that the adsorption kinetics can be modeled using pseudo-first-order and pseudo-second-order models, providing insights into the efficiency of different adsorbents for removing this compound from contaminated water sources .
Data Summary Table
Wirkmechanismus
D-Levofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA, thereby halting DNA replication and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen von D-Levofloxacin gehören andere Fluorchinolone wie Ciprofloxacin, Moxifloxacin und Gatifloxacin .
Vergleich: : Im Vergleich zu Ciprofloxacin hat D-Levofloxacin ein breiteres Wirkungsspektrum und ist wirksamer gegen grampositive Bakterien. Es hat auch eine höhere Bioverfügbarkeit und eine längere Halbwertszeit, was es für die Einmal-tägliche Dosierung besser geeignet macht .
Einzigartigkeit: : Die Einzigartigkeit von D-Levofloxacin liegt in seiner Stereochemie. Als Levo-Isomer von Ofloxacin hat es eine höhere antibakterielle Aktivität und eine geringere Häufigkeit von Nebenwirkungen im Vergleich zum Racemat .
Biologische Aktivität
(R)-Ofloxacin is a chiral compound belonging to the fluoroquinolone class of antibiotics, which are widely used for treating various bacterial infections. The compound is structurally characterized by a tricyclic ring system with a methyl group at the C-3 position on the oxazine ring. Its biological activity is primarily attributed to its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair.
This compound exerts its antibacterial effects through the following mechanisms:
- Inhibition of DNA Gyrase : By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription .
- Bactericidal Effect : The drug's binding interferes with bacterial cell division, leading to cell death. Studies indicate that this compound has a lower binding affinity compared to its S-isomer counterpart, (S)-ofloxacin, which significantly affects its overall potency .
Comparative Efficacy of Enantiomers
Research highlights that the S-isomer of ofloxacin exhibits up to 100 times greater antibacterial activity than the R-isomer. This difference is attributed to variations in binding affinity to the target enzyme, DNA gyrase. In competitive assays, (S)-ofloxacin binds 12-fold more effectively to the enzyme-DNA complex than this compound, suggesting that the R-isomer's therapeutic efficacy is considerably limited .
Pharmacokinetics
- Absorption : After oral administration, this compound demonstrates high bioavailability (~98%), with peak serum concentrations reached within 1-2 hours .
- Distribution : The drug is distributed widely in body tissues, including lung tissue and prostatic fluid, with approximately 32% protein binding in plasma .
- Metabolism and Excretion : Ofloxacin undergoes minimal metabolism, with 65%-80% excreted unchanged via the kidneys within 48 hours post-administration .
Adverse Effects and Case Studies
Despite its effectiveness, this compound is associated with various adverse effects. A notable case study reported a fixed drug eruption in a patient following administration for urinary tract infection treatment. Symptoms included intense itching and blistering, leading to significant discomfort and requiring medical intervention . This highlights the importance of monitoring adverse drug reactions (ADRs) during antibiotic therapy.
Table: Summary of Biological Activity and Pharmacokinetics
Property | Value/Description |
---|---|
Bioavailability | ~98% |
Peak Serum Concentration | 1-2 hours post-administration |
Protein Binding | ~32% |
Excretion | 65%-80% unchanged via kidneys |
Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |
Comparative Activity | (S)-Ofloxacin 12-fold more potent than this compound |
Eigenschaften
IUPAC Name |
(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058715 | |
Record name | d-Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-86-5 | |
Record name | (+)-Ofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Levofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | d-Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OFLOXACIN, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the activity of D-Ofloxacin ((R)-Ofloxacin) compare to that of Levofloxacin (S-Ofloxacin)?
A1: D-Ofloxacin demonstrates significantly lower antibacterial activity compared to Levofloxacin. This difference in activity is attributed to the stereochemistry of the molecules and their interactions with the target enzyme, DNA gyrase. [, , , , ]
Q2: Does the lower activity of D-Ofloxacin make it clinically irrelevant?
A2: While D-Ofloxacin exhibits significantly lower activity than Levofloxacin, researchers have explored its potential use in combination with other antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis strains. []
Q3: What is the primary target of D-Ofloxacin and how does it exert its antibacterial effect?
A3: D-Ofloxacin, like other fluoroquinolones, primarily targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to the enzyme-DNA complex and stabilizes a cleavable complex, ultimately inhibiting DNA synthesis and leading to bacterial cell death. []
Q4: Does D-Ofloxacin interact with DNA directly?
A4: Yes, studies indicate that D-Ofloxacin binds to supercoiled DNA, but with a lower binding affinity and cooperativity compared to Levofloxacin. This difference in binding behavior contributes to its reduced potency against DNA gyrase. []
Q5: Have any studies compared the pharmacokinetic profiles of D-Ofloxacin and Levofloxacin?
A5: Yes, research in red seabream (Pagrosomus major) suggests that the two enantiomers exhibit enantioselective pharmacokinetics. D-Ofloxacin demonstrated a longer elimination half-life, higher maximum plasma concentration, and greater area under the concentration-time curve from zero to infinity compared to Levofloxacin. []
Q6: What analytical methods are commonly employed to separate and quantify D-Ofloxacin and Levofloxacin?
A6: Enantioselective high-performance liquid chromatography (HPLC) is widely used for separating and quantifying D-Ofloxacin and Levofloxacin. Chiral stationary phases, such as those containing cyclodextrin derivatives, are often employed for efficient enantiomeric separation. [, , , , ]
Q7: Are there alternative techniques for separating D-Ofloxacin and Levofloxacin?
A7: Yes, besides HPLC, high-performance capillary electrophoresis (HPCE) has also been successfully utilized for separating and analyzing D-Ofloxacin and Levofloxacin. This technique offers high separation efficiency and can be coupled with various detection methods for sensitive analysis. [, ]
Q8: What about quantifying D-Ofloxacin in biological samples like urine?
A8: Ligand exchange chromatography has been successfully applied for directly determining D-Ofloxacin enantiomers in human urine. This method utilizes a C18 column with a mobile phase containing L-phenylalanine and copper sulfate, allowing for sensitive and specific analysis without extensive sample preparation. []
Q9: What is known about the photostability of D-Ofloxacin?
A9: Research suggests that D-Ofloxacin, similar to Ofloxacin, undergoes photodegradation upon exposure to UV irradiation. This degradation process follows an autocatalytic mechanism and can lead to the formation of multiple photoproducts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.